Advanced Synthesis Guide: 5-Nitro-3-(trifluoromethyl)-1H-indole
Advanced Synthesis Guide: 5-Nitro-3-(trifluoromethyl)-1H-indole
Executive Summary
Target Molecule: 5-Nitro-3-(trifluoromethyl)-1H-indole CAS Registry Number: 1049026-43-8 (Generic for isomer class, specific isomer verification required) Core Applications: Medicinal chemistry scaffold (kinase inhibitors, CNS active agents), intermediate for tryptamine analogs.
This technical guide details the high-fidelity synthesis of 5-nitro-3-(trifluoromethyl)-1H-indole. Unlike standard indole functionalization, the simultaneous presence of a strong electron-withdrawing nitro group at C5 and a trifluoromethyl group at C3 creates a unique electronic "push-pull" system that challenges conventional electrophilic aromatic substitution (EAS).
The guide prioritizes Direct C3-Trifluoromethylation using hypervalent iodine (Togni reagents) as the primary, most atom-economical route, while providing a Regioselective Nitration protocol as a robust alternative for scale-up.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached through two distinct disconnections. The choice depends on the availability of starting materials and the desired scale.
Strategic Disconnections
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Route A (Direct C3-Functionalization): Late-stage introduction of the CF3 group onto the commercially available 5-nitroindole. This is the most direct route for medicinal chemistry discovery (milligram to gram scale).
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Route B (Ring Activation/Nitration): Introduction of the nitro group onto 3-(trifluoromethyl)indole. This exploits the directing effects of the indole nitrogen to selectively nitrate position 5.
Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A is preferred for rapid access.
Part 2: Primary Protocol – Direct C3-Trifluoromethylation
Rationale: 5-Nitroindole is electron-deficient, making standard Friedel-Crafts type alkylations difficult. However, hypervalent iodine reagents (Togni Reagent II) can operate via a radical mechanism (catalyzed by Copper) or a Lewis-acid mediated pathway that overcomes the deactivating effect of the nitro group.
Materials
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Substrate: 5-Nitroindole (1.0 equiv)
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Reagent: Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)
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Catalyst: Copper(I) Iodide (CuI) (10-20 mol%)
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Solvent: Methanol (MeOH) or Acetonitrile (MeCN) (0.1 M)
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Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
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Activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 5-nitroindole (162 mg, 1.0 mmol) and CuI (38 mg, 0.2 mmol).
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Solvation: Evacuate and backfill with argon (3x). Add anhydrous MeOH (10 mL). Note: Methanol often promotes the reaction via hydrogen bonding activation of the hypervalent iodine species.
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Reagent Addition: Add Togni Reagent II (380 mg, 1.2 mmol) in one portion. The reaction mixture may turn slightly green/blue due to copper oxidation states.
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Reaction: Stir the mixture at 40°C for 12–24 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The product will appear as a new spot less polar than the starting material.
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Work-up:
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Dilute the reaction mixture with Ethyl Acetate (30 mL).
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Filter through a short pad of Celite to remove copper salts.
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Wash the filtrate with saturated NaHCO3 (2 x 15 mL) and Brine (15 mL).
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Dry over Na2SO4, filter, and concentrate under reduced pressure.[1]
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Purification: Purify via flash column chromatography (SiO2).
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Gradient: 0% → 20% EtOAc in Hexanes.
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Yield Expectation: 50–65%. (Yields are typically lower than electron-rich indoles due to the 5-nitro deactivation).[2]
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Mechanistic Insight (Route A)
The reaction proceeds via a radical pathway where the Copper catalyst reduces the hypervalent iodine to generate a •CF3 radical . This radical attacks the indole at C3 (the most reactive position). The resulting radical intermediate is then oxidized and deprotonated to restore aromaticity.
Figure 2: Simplified SET (Single Electron Transfer) mechanism for Copper-catalyzed trifluoromethylation.
Part 3: Alternative Protocol – Regioselective Nitration
Rationale: If 3-(trifluoromethyl)indole is available (or synthesized from indole via Togni reagent, which proceeds in high yield), nitration is a viable route. The NH group directs electrophilic substitution to the benzene ring (specifically C5) because the C3 position is blocked and deactivated by the CF3 group.
Materials
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Substrate: 3-(Trifluoromethyl)-1H-indole[3]
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Reagent: Potassium Nitrate (KNO3)
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Solvent: Sulfuric Acid (H2SO4, conc.)[1]
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Temperature: 0°C to Room Temperature
Step-by-Step Methodology
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Dissolution: Dissolve 3-(trifluoromethyl)-1H-indole (1.0 mmol) in concentrated H2SO4 (3 mL) at 0°C. Caution: Exothermic.
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Nitration: Slowly add KNO3 (1.05 mmol) portion-wise over 15 minutes, maintaining the temperature below 5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
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Quench: Pour the reaction mixture onto crushed ice (20 g). A yellow precipitate should form.
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Isolation: Extract with EtOAc (3 x 20 mL). Wash combined organics with saturated NaHCO3 (carefully!) until neutral, then Brine.
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Purification: Recrystallization from Ethanol or column chromatography.
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Regioselectivity:[4] The major product is the 5-nitro isomer (>80%). Minor amounts of 6-nitro may be observed.
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Part 4: Data Summary & Troubleshooting
| Parameter | Route A (Direct CF3) | Route B (Nitration) |
| Starting Material | 5-Nitroindole | 3-(Trifluoromethyl)indole |
| Key Reagent | Togni Reagent II / CuI | KNO3 / H2SO4 |
| Step Count | 1 Step | 2 Steps (from Indole) |
| Yield (Typical) | 50–65% | 75–85% (Nitration step) |
| Main Impurity | C2-CF3 isomer (trace) | 6-Nitro isomer |
| Safety Hazard | Iodine byproducts (oxidizing) | Strong Acid / Nitration exotherm |
Analytical Validation (Expected Data)
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1H NMR (DMSO-d6):
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NH: Broad singlet ~12.5 ppm.
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C2-H: Doublet or multiplet ~8.2 ppm (coupling with F).
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C4-H: Doublet (meta coupling) ~8.8 ppm (deshielded by NO2 and CF3).
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C6-H: Doublet of doublets ~8.1 ppm.
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C7-H: Doublet ~7.7 ppm.
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19F NMR: Singlet around -58 to -60 ppm (characteristic of C3-CF3 indoles).
References
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Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Link
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Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Heterocycles. Angewandte Chemie International Edition, 50(39), 9120–9123. Link
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Wang, X., et al. (2012). Copper-Catalyzed Trifluoromethylation of Indoles with Togni Reagent. Journal of Organic Chemistry, 77(19), 8968–8973. Link
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Lian, Y., et al. (2018). Regioselective Nitration of Indoles. Organic Letters, 20(15), 4560–4564. Link
